Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase, primarily used in cancer therapy, particularly for the treatment of ovarian cancer. The compound is classified as a poly(ADP-ribose) polymerase inhibitor and is recognized for its ability to interfere with DNA repair mechanisms in cancer cells, leading to increased cell death. Niraparib is often administered in the form of its tosylate salt, which enhances its solubility and bioavailability.
Niraparib was developed by TESARO, Inc., and has been extensively studied for its efficacy against tumors with defective DNA repair mechanisms. Its chemical classification falls under the category of small molecule inhibitors, specifically targeting the enzyme poly(ADP-ribose) polymerase. The compound's CAS number is 1038915-60-4, and its molecular formula is C19H20N4O, with a molecular weight of 320.39 g/mol .
The synthesis of Niraparib typically involves several key steps that can vary based on the specific method employed. One notable approach includes the conversion of Niraparib tosylate to the freebase form using sodium hydroxide in 2-methyltetrahydrofuran. The reaction conditions include stirring at room temperature for approximately 30 minutes, followed by extraction and purification steps that yield Niraparib with high purity (approximately 99.9%) and a yield of about 75.9% .
Other synthetic routes have been explored, including biocatalytic transamination processes that utilize transaminase enzymes to produce asymmetric intermediates of Niraparib, highlighting the versatility in its synthetic methodologies .
Niraparib's molecular structure features a piperidinylphenylindazolylcarboxamide framework. The compound's structural data includes:
The structural integrity and purity can be confirmed through techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Niraparib undergoes various chemical reactions during its synthesis, including:
These reactions are crucial for achieving high yields and purity necessary for pharmaceutical applications.
Niraparib exerts its therapeutic effects by inhibiting poly(ADP-ribose) polymerase enzymes, which play a significant role in DNA repair processes. By blocking these enzymes, Niraparib prevents cancer cells from repairing their damaged DNA, leading to cell death, particularly in cells deficient in homologous recombination repair mechanisms (e.g., BRCA1 or BRCA2 mutations). This mechanism has been validated through various preclinical models and clinical trials demonstrating increased efficacy in treating specific cancer types .
Niraparib exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and optimizing formulations for clinical use.
Niraparib is primarily utilized in oncology as a treatment option for patients with ovarian cancer, particularly those with mutations in DNA repair genes such as BRCA1/2. Its applications extend beyond ovarian cancer to other malignancies where poly(ADP-ribose) polymerase inhibition may enhance therapeutic outcomes when combined with other treatments or therapies targeting similar pathways . Additionally, ongoing research continues to explore its potential in combination therapies for various cancers, enhancing its relevance in modern oncological practices.
Table 1: Solvent Screening for Niraparib Tosylate Crystallization
| Solvent System | Yield (%) | Purity (%) | Crystal Morphology |
|---|---|---|---|
| Acetone/MTBE | 86 | 99.92 | Needles |
| Ethyl Acetate/Heptane | 78 | 99.85 | Prisms |
| 2-MeTHF/Heptane | 92 | 99.96 | Platelets |
| Isopropanol/Water | 81 | 99.78 | Aggregates |
2-Methyltetrahydrofuran (2-MeTHF) demonstrates superior performance due to its favorable polarity profile and lower water miscibility, enhancing phase separation during workup [1]. The crystalline structure is further characterized by powder X-ray diffraction, confirming a consistent monohydrate polymorph (Form I) with characteristic peaks at 6.8°, 13.5°, and 20.2° 2θ [1] [4].
Indazole-7-carboxamide intermediates require meticulous impurity control. Key genotoxic impurities like alkyl mesylates are minimized through activated carbon treatment in dimethylacetamide, followed by recrystallization from ethanol/water (7:3 v/v). Process analytical technology tools monitor residual palladium (<10 ppm) from catalytic reactions, employing solid-phase scavengers like thiourea-functionalized silica during workup [1] [4]. Crystallization optimization studies reveal that cooling rates profoundly impact particle size distribution:
Table 2: Impact of Crystallization Parameters on Intermediate 2H-Indazole-7-carboxamide
| Cooling Rate (°C/min) | Mean Particle Size (μm) | Impurity A (%) | Filterability (kg/h/m²) |
|---|---|---|---|
| 0.5 | 220 | 0.08 | 12.5 |
| 1.0 | 150 | 0.12 | 8.7 |
| 2.0 | 85 | 0.19 | 4.1 |
| 5.0 | 42 | 0.31 | 1.9 |
Slow cooling (0.5°C/min) from reflux temperature yields larger crystals that facilitate filtration and reduce solvent-borne impurities, enhancing manufacturing throughput [1] [4].
Residual solvent management adheres to International Council for Harmonisation Q3C guidelines. Data from industrial batches indicate that toluene (Class 2 solvent) persists at 300–500 ppm after tray drying. Supercritical CO₂ extraction reduces this to <50 ppm while preventing particle agglomeration, achieving a 15-hour drying cycle at 35°C versus 48 hours for conventional vacuum ovens [1].
Niraparib Tosylate manufacturing incorporates green chemistry principles to reduce environmental impact. Solvent selection guides prioritize renewable and biodegradable options, replacing dichloromethane (environmental health hazard) with 2-methyltetrahydrofuran (2-MeTHF) derived from agricultural byproducts. Lifecycle analysis confirms 2-MeTHF reduces photochemical ozone creation potential by 78% and global warming potential by 62% versus dichloromethane in extraction steps [1] [4].
Reaction mass efficiency is enhanced through solvent cascading. Methanol from transaminase-mediated resolutions is purified via distillation and reused in subsequent batches for L-tartaric acid precipitations, achieving 85% solvent recovery. The E-factor (kg waste/kg API) has been systematically reduced through these strategies:
Table 3: Environmental Impact Metrics in Niraparib Tosylate Production
| Process Stage | Traditional E-Factor | Optimized E-Factor | Waste Reduction Strategy |
|---|---|---|---|
| Indazole Synthesis | 48 | 18 | Water-based quenching; Pd catalyst reuse |
| Piperidine Resolution | 73 | 29 | Solvent cascading; enzyme immobilization |
| Salt Formation | 35 | 12 | Antisolvent recycling; continuous flow |
| Cumulative | 156 | 59 | - |
Process mass intensity (PMI) is optimized to 120 kg total material/kg API through in situ reaction monitoring and exergy analysis. This represents a 65% reduction from early-phase syntheses, aligning with the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable targets for high-potency APIs [1].
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2